Cas no 57494-10-7 (4-Isopropyl-6-methyl-1-tetralone)

4-Isopropyl-6-methyl-1-tetralone is a substituted tetralone derivative characterized by its isopropyl and methyl functional groups at the 4- and 6-positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its rigid tetralone backbone enhances structural stability, while the substituents offer opportunities for further functionalization. The compound exhibits moderate solubility in common organic solvents, facilitating its use in various reaction conditions. Its well-defined molecular structure makes it valuable for research in stereoselective synthesis and as a precursor for complex polycyclic systems. Suitable for controlled reactions, it is often employed in catalytic hydrogenation and cyclization processes.
4-Isopropyl-6-methyl-1-tetralone structure
57494-10-7 structure
Product Name:4-Isopropyl-6-methyl-1-tetralone
CAS No:57494-10-7
MF:C14H18O
MW:202.292124271393
CID:345071
PubChem ID:6429078
Update Time:2025-06-23

4-Isopropyl-6-methyl-1-tetralone Chemical and Physical Properties

Names and Identifiers

    • 1(2H)-Naphthalenone, 3,4-dihydro-6-methyl-4-(1-methylethyl)-
    • 6-methyl-4-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one
    • 10-nor-Calamenen-10-one
    • 4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-one
    • 4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalenone
    • 4-Isopropyl-6-methyl-1-tetralone
    • 4-Isopropyl-6-methyltetralone
    • Q67879560
    • DTXSID60423897
    • 4-Isopropyl-6-methyltetral-1-one
    • CHEMBL4090724
    • KIZXBPVAPQXAMH-UHFFFAOYSA-N
    • E80189
    • 57494-10-7
    • Inchi: 1S/C14H18O/c1-9(2)11-6-7-14(15)12-5-4-10(3)8-13(11)12/h4-5,8-9,11H,6-7H2,1-3H3
    • InChI Key: KIZXBPVAPQXAMH-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC(C)=CC=2C(CC1)C(C)C

Computed Properties

  • Exact Mass: 202.13584
  • Monoisotopic Mass: 202.135765193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

4-Isopropyl-6-methyl-1-tetralone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
I124895-2.5mg
4-Isopropyl-6-methyl-1-tetralone
57494-10-7
2.5mg
$230.00 2023-05-18
TRC
I124895-5mg
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5mg
$431.00 2023-05-18
TRC
I124895-10mg
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10mg
$821.00 2023-05-18
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I124895-25mg
4-Isopropyl-6-methyl-1-tetralone
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$1780.00 2023-05-18

Additional information on 4-Isopropyl-6-methyl-1-tetralone

Chemical Profile of 4-Isopropyl-6-methyl-1-tetralone (CAS No. 57494-10-7)

4-Isopropyl-6-methyl-1-tetralone, identified by its Chemical Abstracts Service (CAS) number 57494-10-7, is a tetralone derivative that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound, characterized by its complex aromatic structure, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for further exploration in medicinal applications.

The molecular structure of 4-isopropyl-6-methyl-1-tetralone consists of a fused ring system consisting of four benzene-like rings, with substituents at the 4th and 6th positions that contribute to its distinct reactivity. The presence of an isopropyl group at the 4th position and a methyl group at the 6th position introduces steric and electronic effects that influence the compound's interactions with biological targets. This structural complexity makes it an intriguing subject for researchers seeking to develop novel synthetic methodologies and explore its pharmacological potential.

In recent years, the study of tetralone derivatives has expanded significantly, driven by their diverse biological activities and synthetic utility. 4-Isopropyl-6-methyl-1-tetralone has been investigated for its potential role in various biochemical pathways, particularly those involving enzyme inhibition and receptor binding. Preliminary studies suggest that this compound may interact with specific proteins involved in inflammation and neurodegeneration, making it a promising candidate for further pharmacological development.

The synthesis of 4-isopropyl-6-methyl-1-tetralone involves multi-step organic reactions, typically starting from readily available precursors such as tetralone. Advanced synthetic techniques, including catalytic hydrogenation and cross-coupling reactions, have been employed to introduce the isopropyl and methyl groups at the desired positions. These synthetic strategies not only highlight the compound's structural complexity but also demonstrate the versatility of modern organic chemistry in constructing complex molecular frameworks.

One of the most compelling aspects of 4-isopropyl-6-methyl-1-tetralone is its potential as a scaffold for drug discovery. The tetralone core is known to be bioisosteric with other heterocyclic structures commonly found in bioactive molecules, which suggests that derivatives like this one may exhibit similar pharmacological effects. Researchers are particularly interested in exploring its interactions with enzymes such as cytochrome P450 monooxygenases, which play a crucial role in drug metabolism and are often targeted in therapeutic interventions.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 4-isopropyl-6-methyl-1-tetralone for potential biological activity. Molecular modeling techniques allow researchers to predict how this compound might bind to target proteins, providing insights into its mechanism of action. These computational studies are complemented by experimental validations, where the compound is tested in vitro to assess its binding affinity and functional effects.

The pharmaceutical industry has shown increasing interest in natural product-inspired scaffolds due to their high structural diversity and biological relevance. 4-Isopropyl-6-methyl-1-tetralone, with its complex aromatic system, aligns well with this trend. By leveraging natural product-like structures, drug developers aim to identify compounds that can modulate biological pathways with high specificity and low toxicity. This approach has led to several successful drug candidates over the years, underscoring the importance of exploring diverse chemical spaces.

In conclusion, 4-isopropyl-6-methyl-1-tetralone (CAS No. 57494-10-7) represents a fascinating compound with significant potential in both synthetic chemistry and pharmaceutical research. Its unique structural features, coupled with preliminary evidence of biological activity, make it an attractive candidate for further investigation. As research continues to uncover new synthetic strategies and pharmacological targets, compounds like this one are likely to play an increasingly important role in the development of novel therapeutic agents.

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